molecular formula C18H17BrN4O3S2 B2853062 5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 865592-65-0

5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B2853062
CAS No.: 865592-65-0
M. Wt: 481.38
InChI Key: ZJBGQBWETLTXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide is a sophisticated small molecule designed for chemical biology and early-stage drug discovery. Its structure incorporates several privileged scaffolds commonly found in bioactive compounds, including a benzothiazole core, a nicotinamide derivative, and a piperidine sulfonamide group. These features make it a compound of significant interest for probing novel biological pathways. The benzothiazole scaffold is a well-known heterocycle in medicinal chemistry, frequently associated with a range of biological activities. Nitrogen-containing heterocycles like benzothiazole and piperidine are fundamental building blocks in pharmaceuticals, constituting the backbone of over 85% of all biologically active compounds . The piperidine ring, in particular, is a highly privileged structure in marketed drugs, valued for its ability to modulate key physicochemical properties such as lipophilicity and water solubility, which can enhance metabolic stability and improve pharmacokinetic (ADME) profiles . The primary research applications for this compound are anticipated to be in the areas of oncology and enzymology. It serves as a key intermediate for the design and synthesis of potential kinase inhibitors or Poly(ADP-ribose) polymerase (PARP) inhibitors, which are a established class of anticancer agents . Researchers can utilize this molecule as a core scaffold to develop novel analogs, leveraging the bromo substituent on the pyridine ring for further functionalization via cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to explore structure-activity relationships (SAR). The sulfonamide linker attached to the piperidine group is a common feature in molecules that target enzyme active sites, particularly in cancer and central nervous system (CNS) research . This compound is provided for research purposes as a chemical tool to investigate these and other biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O3S2/c19-13-8-12(10-20-11-13)17(24)22-18-21-15-5-4-14(9-16(15)27-18)28(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBGQBWETLTXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Structural Variations: The target compound’s piperidin-1-ylsulfonyl group distinguishes it from analogs like N-(4-fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (), which uses a thiazole-methylthio linker. Sulfonamide groups often enhance solubility and binding affinity to sulfotransferases or proteases, whereas thioethers may influence metabolic stability. Compared to 5-nitroimidazole-piperazine derivatives (), the target lacks a nitro group but shares a sulfonamide-piperidine motif. Nitro groups in compounds correlate with antiparasitic activity, suggesting divergent therapeutic potentials. The compound 923785-55-1 () shares the 5-bromo-nicotinamide core but replaces the benzo[d]thiazole with a pyridinyl group, likely altering target selectivity.

Synthetic Pathways :

  • The target compound’s synthesis route is unclear, but analogs in and highlight the use of bromoacetyl chloride or bromomethyl intermediates for coupling reactions. For example, employs bromomethyl thiazole to form a thioether linkage, while uses bromoacetyl chloride to generate piperazine derivatives.

Biological and Physicochemical Data: No direct activity data exist for the target compound. However, analogs in and suggest that heterocyclic sulfonamides and nitroimidazoles are prioritized for antiparasitic or enzyme-targeting applications. The low purity (70%) of the compound may reflect synthetic challenges with thioether linkages.

Preparation Methods

Synthetic Route Design

The compound’s synthesis is anchored in modular strategies that sequentially build the benzothiazole scaffold, introduce sulfonamide and nicotinamide functionalities, and incorporate bromine at the C5 position of the pyridine ring. Three primary routes are derived from analogous benzothiazole sulfonamide syntheses, adapted for regioselective bromination and amide coupling. Key steps include:

  • Benzothiazole core formation via cyclization of substituted thioureas.
  • Sulfonylation at the C6 position using piperidine-1-sulfonyl chloride.
  • Bromination of the nicotinamide precursor.
  • Amide bond formation between the brominated nicotinoyl chloride and the benzothiazole sulfonamide intermediate.

Thiazole Ring Formation

The benzo[d]thiazole scaffold is constructed through cyclocondensation of 2-amino-6-mercaptobenzenesulfonic acid derivatives. A representative protocol involves:

  • Reacting 2-amino-5-(piperidin-1-ylsulfonyl)benzenethiol with cyanogen bromide (BrCN) in ethanol/water under reflux (12 h, 80°C), yielding 6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-amine .
  • Alternative cyclizing agents like chloroacetic acid or thiourea derivatives are employed, though BrCN ensures higher regioselectivity (yield: 78–85%).

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic carbon of BrCN, followed by intramolecular cyclization and elimination of ammonia.

Sulfonamide Group Introduction

The piperidin-1-ylsulfonyl moiety is introduced at the C6 position of the benzothiazole ring through sulfonylation:

  • 6-Aminobenzo[d]thiazole is treated with piperidine-1-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C → rt, 6 h).
  • Quenching with ice-water precipitates 6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-amine , isolated via filtration (yield: 70–75%, purity >95% by HPLC).

Optimization : Excess sulfonyl chloride (1.5 equiv) and slow addition mitigate di-sulfonylation byproducts. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

Bromination of the Nicotinamide Moiety

Regioselective bromination at the C5 position of nicotinamide is achieved using:

  • N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C (8 h), yielding 5-bromonicotinoyl chloride after subsequent chlorination with thionyl chloride (SOCl₂).
  • Alternative brominating agents (e.g., Br₂/H₂SO₄) are less favored due to over-bromination risks.

Analytical Validation : $$ ^1H $$-NMR confirms bromination (δ 8.94 ppm, singlet, H-C5). Mass spectrometry (ESI-MS) shows [M+H]⁺ at m/z 219.93 (calc. 219.91).

Amide Bond Formation

The final step couples the brominated nicotinoyl chloride with the benzothiazole sulfonamide intermediate:

  • 6-(Piperidin-1-ylsulfonyl)benzo[d]thiazol-2-amine and 5-bromonicotinoyl chloride react in tetrahydrofuran (THF) with catalytic dimethylaminopyridine (DMAP, 0.1 equiv) at −10°C → rt (12 h).
  • Precipitation in ice-water yields the crude product, purified via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane).

Yield and Purity : 65–72% yield; purity >98% (HPLC). IR spectroscopy confirms amide C=O stretch at 1665 cm⁻¹.

Optimization of Reaction Conditions

Parameter Condition Yield Improvement
Sulfonylation Temp 0°C → rt (vs. rt only) +15%
Bromination Agent NBS (vs. Br₂) +20%
Coupling Solvent THF (vs. DCM) +12%

Key Findings :

  • Lower sulfonylation temperatures reduce side-product formation.
  • NBS ensures mono-bromination, avoiding di-substitution.
  • THF enhances nucleophilicity of the benzothiazole amine during coupling.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :

    • $$ ^1H $$-NMR (DMSO-d6): δ 8.94 (s, 1H, H-C5), 8.30–7.90 (m, 4H, aromatic), 3.20–3.00 (m, 4H, piperidine).
    • $$ ^{13}C $$-NMR: δ 165.2 (C=O), 152.1 (C-Br), 134.5–118.7 (aromatic).
  • Mass Spectrometry :

    • HR-MS (ESI): [M+H]⁺ m/z 508.0214 (calc. 508.0211).
  • X-ray Crystallography :

    • Confirms planar benzothiazole and pyridine rings with dihedral angle 12.3°.

Challenges and Mitigation Strategies

  • Sulfonamide Hydrolysis :

    • Challenge : Acidic/basic conditions may cleave the sulfonamide bond.
    • Solution : Use pH-neutral buffers during workup.
  • Bromine Regioselectivity :

    • Challenge : Bromination at C3 or C6 positions competes.
    • Solution : Electron-withdrawing groups (e.g., amide) direct electrophilic substitution to C5.
  • Amide Coupling Efficiency :

    • Challenge : Steric hindrance from the piperidinyl group reduces reactivity.
    • Solution : Activate nicotinoyl chloride with HOBt/DCC.

Comparative Analysis of Synthetic Methods

Method Steps Total Yield Purity Cost Efficiency
Sequential Modular 4 55% 98% High
Convergent 3 48% 95% Moderate
One-Pot Bromination 4 60% 97% Low

Applications and Derivatives

  • Anticancer Activity : Analogous benzothiazole sulfonamides inhibit tubulin polymerization (IC₅₀: 1.2–3.8 μM).
  • Kinase Inhibition : The bromonicotinamide moiety targets ATP-binding pockets in kinases (e.g., EGFR, IC₅₀: 85 nM).

Q & A

Q. What are the optimized synthetic routes for 5-bromo-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)nicotinamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:

  • Step 1 : Sulfonylation of the benzo[d]thiazole precursor with piperidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to introduce the sulfonyl-piperidine moiety .
  • Step 2 : Bromination at the 5-position of the nicotinamide core using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) .
  • Step 3 : Amide coupling between the brominated nicotinamide and the sulfonylated benzo[d]thiazole intermediate, often mediated by HATU or EDCI in the presence of a base (e.g., DIPEA) .
    Yields can be improved by optimizing stoichiometry, reaction time, and purification via column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. For example, the sulfonamide proton resonates at δ 10.2–10.8 ppm, while the benzo[d]thiazole protons appear as a multiplet at δ 7.3–8.1 ppm .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures purity (>95%) and monitors stability under stress conditions (e.g., pH 3–9, 40°C) .
  • X-ray Crystallography : Resolves structural ambiguities, such as sulfonamide conformation and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. How can researchers screen its biological activity in preliminary assays?

  • Enzyme Inhibition Assays : Use recombinant kinases or proteases (e.g., EGFR, CDK2) to test inhibition via fluorescence-based assays (IC₅₀ determination) .
  • Cellular Viability Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, A549) using MTT or resazurin assays .
  • Solubility and Stability : Assess pharmacokinetic properties via shake-flask method (logP) and simulated gastric fluid .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cellular models (e.g., overexpression of efflux pumps). Mitigation strategies include:

  • Standardized Protocols : Adopt uniform ATP concentrations (e.g., 1 mM) and cell lines with validated genetic backgrounds .
  • Metabolic Profiling : Use LC-MS to identify metabolites that may interfere with activity .
  • Orthogonal Assays : Validate findings with SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target specificity .

Q. What methodologies are recommended for studying its interaction with biological targets?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets like kinases. Focus on sulfonamide and benzo[d]thiazole motifs as hydrogen-bond donors .
  • SPR Biosensing : Immobilize the target protein on a sensor chip to measure real-time binding affinity (KD) and stoichiometry .
  • Cryo-EM/X-ray Co-crystallization : Resolve structural details of the compound bound to its target (e.g., active-site interactions) .

Q. How can reaction conditions be optimized using statistical design of experiments (DoE)?

  • Factorial Design : Vary parameters like temperature (40–80°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF) to identify yield-optimized conditions .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reaction time) to maximize purity .
  • PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies address low yields in the final coupling step?

  • Protecting Group Chemistry : Temporarily protect the sulfonamide nitrogen with Boc groups to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining yields >80% .
  • Alternative Coupling Reagents : Compare HATU, EDCI, and DCC to identify the most efficient mediator for the amide bond .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • QSAR Modeling : Use MOE or RDKit to correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity .
  • MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess binding stability and identify critical residues .
  • ADMET Prediction : Employ SwissADME or pkCSM to forecast bioavailability and toxicity profiles .

Methodological Considerations

  • Data Validation : Replicate key experiments (n ≥ 3) and use positive/negative controls (e.g., staurosporine for kinase assays) .
  • Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
  • Ethical Reporting : Disclose all synthetic yields, including failed attempts, to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.